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molecular formula C12H14O3 B8684559 2-[(Oxan-2-yl)oxy]benzaldehyde CAS No. 85604-67-7

2-[(Oxan-2-yl)oxy]benzaldehyde

Cat. No. B8684559
M. Wt: 206.24 g/mol
InChI Key: LNGKTZCFGWVVOV-UHFFFAOYSA-N
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Patent
US07053212B2

Procedure details

To salicylaldehyde (2.35 mL, 22.05 mmol) was added 45 mL methylene chloride, 3,4-dihydro-2H-pyran (5.0 mL, 54.8 mmol) and pyridinium p-toluenesulfonate (0.55 g, 2.19 mmol). The reaction mixture was allowed to stir at room temperature overnight. Additional pyridinium p-toluenesulfonate (0.55 g, 2.19 mmol) was added and the reaction mixture was stirred at room temperature for 4 days. The reaction mixture was poured into saturated aqueous sodium bicarbonate. The layers were separated and the aqueous layer was extracted with two portions of methylene chloride. The combined organic layers were washed with saturated aqueous sodium chloride, dried (sodium sulfate), filtered, and concentrated to afford 2.96 g of an inseparable 60:40 mixture of salicylaldehyde and the title compound of Step A.
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[O:10]1[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH:11]1[O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[CH:1]=[O:9] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.35 mL
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 4 days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with two portions of methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(CCCC1)OC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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